Dichloralphenazone
Overview
Description
Dichloralphenazone is a sedative compound composed of chloral hydrate and phenazone in a 2:1 ratio. It is commonly used in combination with other medications such as acetaminophen and isometheptene for the treatment of tension and vascular headaches . This compound is also known for its mild sedative properties, making it useful in managing short-term insomnia .
Mechanism of Action
Target of Action
Dichloralphenazone is a sedative composed of chloral hydrate and phenazone . It primarily targets the central nervous system (CNS), causing relaxation and pain relief .
Mode of Action
this compound acts as a general sedative-hypnotic, slowing CNS function . This results in a decrease in nervous system activity, leading to a state of relaxation and a reduction in the perception of pain.
Result of Action
The primary result of this compound’s action is the induction of a relaxed state and the alleviation of pain. This is achieved through its sedative effect on the CNS . It is typically used in combination with other drugs for the relief of tension and vascular headaches .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs. For example, high humidity and temperature can trigger degradation of drug substances . .
Biochemical Analysis
Cellular Effects
As a sedative, it likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
No studies have been done in animals to determine the effects of different dosages of Dichloralphenazone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloralphenazone is synthesized by combining chloral hydrate and phenazone. The reaction typically involves mixing these two compounds in a specific molar ratio (2:1) under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of chloral hydrate and phenazone, followed by purification processes to obtain the final product. The compound is then formulated into various dosage forms for medical use .
Chemical Reactions Analysis
Types of Reactions: Dichloralphenazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives .
Scientific Research Applications
Dichloralphenazone has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of sedative and analgesic mechanisms.
Biology: Researchers study its effects on biological systems, particularly its sedative properties.
Medicine: this compound is used in clinical research to develop new treatments for headaches and insomnia.
Industry: The compound is used in the formulation of various pharmaceutical products
Comparison with Similar Compounds
Chloral Hydrate: A sedative and hypnotic agent used for similar purposes.
Hydroxyzine Hydrochloride: Another sedative used to manage anxiety and insomnia.
Uniqueness of Dichloralphenazone: this compound is unique due to its combination of sedative and analgesic properties, making it particularly effective in treating tension and vascular headaches. Its dual action distinguishes it from other sedatives that may not have analgesic effects .
Properties
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one;2,2,2-trichloroethane-1,1-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*3-2(4,5)1(6)7/h3-8H,1-2H3;2*1,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKXDQOHNICLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022919 | |
Record name | Dichloralphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-30-8 | |
Record name | Dichloralphenazone [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloralphenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01495 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dichloralphenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one, compound with 2,2,2-trichloroethane-1,1-diol (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORALPHENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYX637R279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism remains elusive, dichloralphenazone's sedative-hypnotic action is primarily attributed to its chloral hydrate component. Chloral hydrate, a prodrug, is metabolized to trichloroethanol, which is thought to enhance GABAergic neurotransmission in the central nervous system, similar to barbiturates. This enhanced GABAergic activity leads to central nervous system depression, resulting in sedation or sleep. []
A: Research suggests that phenazone, while possessing analgesic and antipyretic properties, does not directly contribute to the hypnotic effect of this compound. []
A: Studies show that this compound, at clinical doses, can disrupt sleep architecture, particularly by reducing rapid eye movement (REM) sleep. [] This effect appears dose-dependent, with higher doses leading to more pronounced REM suppression. []
A: this compound is rapidly metabolized in the liver. [] Chloral hydrate is metabolized to trichloroethanol, the primary active metabolite responsible for the hypnotic effect, and trichloroacetic acid. [] Phenazone is metabolized via hepatic oxidation, primarily by cytochrome P450 enzymes. []
A: Yes, studies demonstrate that this compound, specifically its phenazone component, can induce drug-metabolizing enzymes, particularly those belonging to the cytochrome P450 family. [, , ] This enzyme induction can accelerate the metabolism of other drugs metabolized by the same enzymes, potentially leading to reduced efficacy or therapeutic failure. [, ]
A: Research indicates that elderly individuals might exhibit a reduced induction response to this compound compared to younger individuals. [] This suggests age-related differences in drug-metabolizing enzyme induction, potentially influencing drug response and requiring dose adjustments in elderly patients.
A: this compound can significantly reduce the anticoagulant effect of warfarin. [] This interaction is primarily attributed to phenazone's ability to induce hepatic enzymes responsible for warfarin metabolism, leading to decreased warfarin levels and a loss of anticoagulation control. []
A: Yes, due to its enzyme-inducing properties, this compound has the potential to interact with various other drugs metabolized by the same hepatic enzymes. [] Therefore, caution should be exercised when co-prescribing this compound with other medications, and potential interactions should be carefully considered.
A: While generally considered safe at therapeutic doses, this compound can cause adverse effects, including drowsiness, dizziness, gastrointestinal disturbances, and allergic reactions. [, ] Prolonged use can lead to tolerance and dependence. []
A: Elderly patients might be more susceptible to the adverse effects of this compound, particularly cognitive impairment and falls, due to age-related physiological changes. []
A: this compound is commonly available in tablet and capsule formulations. [, ]
A: Gas chromatography (GC) is a commonly employed technique for quantifying this compound and its metabolites in biological samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.